molecular formula C6H14N2O2 B1432448 O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine CAS No. 1540203-63-1

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine

Cat. No.: B1432448
CAS No.: 1540203-63-1
M. Wt: 146.19 g/mol
InChI Key: YZAOLCFVDJMWSQ-UHFFFAOYSA-N
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Description

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a methyl group and a hydroxylamine functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine typically involves the reaction of 4-methylmorpholine with hydroxylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oximes, while reduction can produce amines.

Scientific Research Applications

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine include:

Uniqueness

This compound is unique due to its specific combination of a morpholine ring and a hydroxylamine group. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications .

Properties

IUPAC Name

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8-2-3-9-6(4-8)5-10-7/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAOLCFVDJMWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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